Lipophilicity Profile Comparison
Valtropine exhibits a computed XLogP3 value of 2.7, indicating its lipophilic nature [1]. This value is a critical determinant of a compound's ability to cross lipid bilayers, including the blood-brain barrier (BBB), and is predictive of its absorption, distribution, metabolism, and excretion (ADME) properties. The data show Valtropine's lipophilicity is distinct from key in-class analogs, with higher XLogP3 values suggesting a potential for increased membrane permeability and central nervous system penetration [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.7 (Valtropine) |
| Comparator Or Baseline | 1.8 (Hyoscyamine), 0.8 (Scopolamine) |
| Quantified Difference | Valtropine XLogP3 is 1.9 units higher than scopolamine and 0.9 units higher than hyoscyamine. |
| Conditions | Computed by XLogP3 3.0 (PubChem) [1]; values for comparators from PubChem. |
Why This Matters
Higher lipophilicity suggests Valtropine may have greater passive membrane permeability and potentially enhanced CNS bioavailability compared to hyoscyamine or scopolamine, a key consideration for research targeting neurological pathways.
- [1] PubChem. (2026). Valtropine (CID 12444666) Computed Properties: XLogP3-AA. National Library of Medicine. View Source
- [2] Wishart, D. S., et al. (2018). DrugBank 5.0: a major update to the DrugBank database for 2018. Nucleic Acids Research, 46(D1), D1074-D1082. (General ADME principles). View Source
